![molecular formula C10H20N2 B13934459 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is a chemical compound with the molecular formula C10H20N2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as an intermediate . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with sigma receptors.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, these receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors. This interaction can lead to neuroprotective and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Diazabicyclo[4.3.0]nonane: Another compound with a similar structure but different biological activities.
2,7-Diazaspiro[4.4]nonane: A related compound with variations in the spirocyclic structure.
Uniqueness
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with sigma receptors makes it a valuable compound in medicinal chemistry and drug discovery .
属性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
2-propan-2-yl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-9(2)12-7-10(8-12)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3 |
InChI 键 |
IBZQHYMXAQZHSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC2(C1)CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
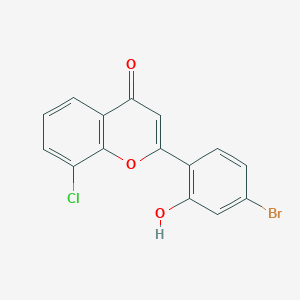
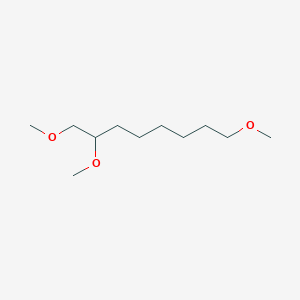
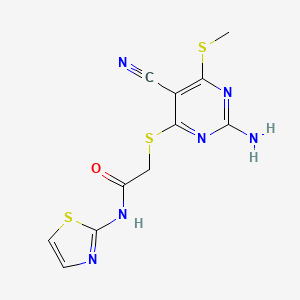
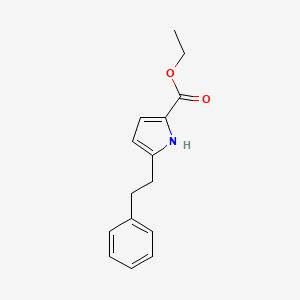

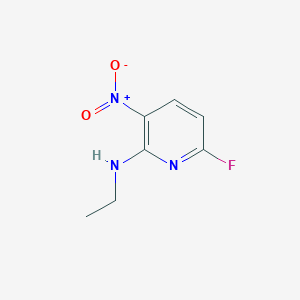
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
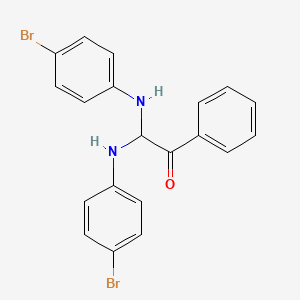
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
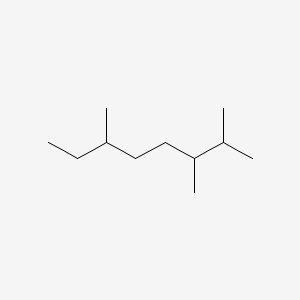
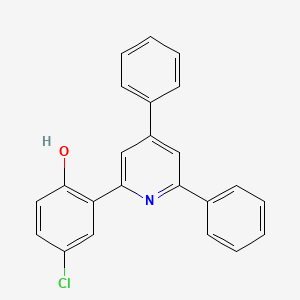
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
